2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Chemical Identity and Nomenclature
The systematic IUPAC name of the compound, 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, reflects its intricate architecture. Key components include:
- 1,2,4-Triazole ring : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4.
- Furan-2-ylmethyl group : A furan heterocycle (oxygen-containing five-membered ring) attached via a methylene bridge to the triazole.
- Pyridin-3-yl substituent : A pyridine ring linked at position 5 of the triazole.
- Sulfanyl-acetamide chain : A thioether (-S-) connected to an acetamide group, which is further substituted with a 3-methoxyphenyl moiety.
Molecular Formula : $$ \text{C}{21}\text{H}{20}\text{N}5\text{O}3\text{S} $$
Molecular Weight : 421.48 g/mol
Structural Features :
- The triazole core provides hydrogen-bonding capabilities through its nitrogen atoms.
- The furan and pyridine rings contribute aromatic stacking interactions, enhancing binding affinity to biological targets.
- The sulfanyl-acetamide chain introduces flexibility and potential metabolic stability.
A comparative analysis of similar triazole-acetamide derivatives is provided in Table 1.
Table 1 : Structural and Physicochemical Comparison of Selected Triazole-Acetamide Derivatives
*Calculated using PubChem data.
Historical Context of Triazole-Based Acetamide Derivatives
The development of triazole-acetamide hybrids traces back to advances in multicomponent reactions and scaffold diversification strategies. Key milestones include:
- Groebke–Blackburn–Bienaymé (GBB) Reaction : Early work utilized this three-component reaction to synthesize imidazo-fused triazoles, enabling rapid access to nitrogen-rich heterocycles. Modifications using pyridoxal derivatives led to unexpected furo[2,3-c]pyridine intermediates, demonstrating the versatility of triazole chemistry.
- Schiff Base Condensation : As seen in the synthesis of 1,2,4-triazole derivatives, condensation of 4-amino-triazoles with carbonyl compounds (e.g., 4-aminoacetophenone) produced stable Schiff bases, which were further functionalized into acyl or thiourea derivatives.
- Diazotization and Cyclization : Post-functionalization of triazole precursors via diazotization (e.g., using NaNO2/AcOH) enabled the construction of tricyclic systems, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines.
The target compound builds upon these methods by incorporating a pyridin-3-yl group and a furan-2-ylmethyl substituent, optimizing steric and electronic properties for enhanced bioactivity.
Significance in Medicinal Chemistry and Drug Design
Triazole-acetamide hybrids are prized for their dual role as enzyme inhibitors and protein aggregation modulators:
- Amyloid-β (Aβ) Anti-Aggregation : Dibenzyl imidazolidines and triazole acetamides have shown efficacy in inhibiting Aβ fibrillization, a hallmark of Alzheimer’s disease. While earlier triazole derivatives exhibited neurotoxicity, structural optimizations (e.g., pyridin-3-yl substitution) aim to mitigate off-target effects.
- Kinase Inhibition : The pyridine and triazole moieties facilitate interactions with ATP-binding pockets in kinases, making these compounds candidates for anticancer therapy.
- Antimicrobial Potential : The furan component, known for its antimicrobial properties, synergizes with the acetamide group to disrupt bacterial cell wall synthesis.
Mechanistic Insights :
Properties
Molecular Formula |
C21H19N5O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-28-17-7-2-6-16(11-17)23-19(27)14-30-21-25-24-20(15-5-3-9-22-12-15)26(21)13-18-8-4-10-29-18/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
AYQLYNDEPSFNJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is synthesized via cyclization reactions, typically employing hydrazine derivatives and nitriles. A modified Groebke–Blackburn–Bienaymé (GBB) reaction has been reported for analogous triazolo-furo-pyridine systems, utilizing heterocyclic amidines, aldehydes, and isonitriles under acidic conditions . For this compound, the reaction of 3-pyridinylamidine with furan-2-carbaldehyde and tert-octyl isocyanide in HCl/dioxane catalyzes the formation of the fused triazole-furan intermediate .
Reaction Conditions :
-
Catalyst : 4 M HCl in dioxane (50 μL per 50 mg substrate)
-
Temperature : Room temperature (20–25°C)
-
Time : 12–18 hours
The use of tert-alkyl isocyanides, such as tert-octyl isocyanide, enhances regioselectivity and minimizes side reactions . Post-cyclization, the intermediate is purified via silica gel chromatography (5% MeOH/CH2Cl2) to isolate the triazole-furan scaffold .
Sulfanyl Linkage Formation
The sulfanyl (-S-) bridge is formed by reacting the triazole intermediate with mercaptoacetic acid derivatives. A thiol-ene "click" reaction is employed, where 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is treated with chloroacetyl chloride in the presence of KOH .
Key Parameters :
-
Thiol Activation : 10% aqueous KOH
-
Coupling Agent : Chloroacetyl chloride (1.2 equiv)
-
Solvent : Ethanol/water (4:1)
Final Acylation with N-(3-Methoxyphenyl)Acetamide
The terminal acylation step involves coupling the sulfanyl-triazole intermediate with N-(3-methoxyphenyl)acetamide. This is achieved via a Schotten–Baumann reaction using thionyl chloride to generate the acid chloride, followed by reaction with 3-methoxyaniline.
Acylation Protocol :
-
Acid Chloride Formation :
-
Reagent : Thionyl chloride (3 equiv)
-
Temperature : Reflux (70°C)
-
Time : 3 hours
-
-
Amidation :
-
Base : Pyridine (2 equiv)
-
Solvent : Dry THF
-
Yield : 78–80%
-
Purification and Characterization
The final product is purified via recrystallization from dichloromethane/hexane (1:3) and characterized using:
Comparative Analysis of Synthetic Routes
| Step | Method A (GBB Reaction) | Method B (Classical Cyclization) |
|---|---|---|
| Triazole Formation | 68% yield, 18 hours | 62% yield, 24 hours |
| Sulfanyl Incorporation | 85% yield | 78% yield |
| Overall Yield | 52% | 45% |
Method A offers superior efficiency due to milder conditions and reduced side reactions .
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation : Additives like CuI (5 mol%) enhance selectivity for the 1,2,4-triazole isomer .
-
Furan Ring Stability : Avoid strong acids (>2 M HCl) to prevent furan decomposition.
-
Byproduct Formation : Use of molecular sieves (4 Å) minimizes hydration byproducts during acylation.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for triazole cyclization, reducing reaction time to 2 hours and improving yield to 75% . Green solvents (e.g., cyclopentyl methyl ether) replace DMF to enhance sustainability .
Chemical Reactions Analysis
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a bioactive molecule . Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for further drug development.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures demonstrate significant anticancer activity against various cell lines. For instance, derivatives of triazoles have been found to inhibit tumor growth effectively by targeting specific enzymes involved in cancer proliferation .
Drug Discovery
The compound's unique structural features allow it to act as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it suitable for developing new pharmaceuticals.
Chemical Synthesis
In synthetic organic chemistry, this compound can serve as an intermediate in the preparation of other functionalized compounds. Its synthesis typically involves several steps including:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions.
- Introduction of Functional Groups : Nucleophilic substitution reactions are utilized to introduce furan and pyridine groups.
- Acetamide Formation : The acetamide group is formed through reactions involving amines and acyl chlorides.
These synthetic routes can be optimized for yield and purity using catalysts and controlled reaction conditions .
Materials Science
The compound may also find applications in developing new materials due to its unique electronic properties imparted by the aromatic rings and heteroatoms present in its structure.
Summary of Chemical Reactions
The compound can participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide |
| Reduction | Reduction with sodium borohydride or lithium aluminum hydride |
| Substitution | Nucleophilic or electrophilic substitution reactions |
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
*Estimated based on .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide belongs to a class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 405.47 g/mol. The structure features a triazole ring, which is often associated with various pharmacological activities, and a sulfanyl group that may enhance its reactivity and biological interactions.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against a range of pathogens. For instance, the related triazole compounds have demonstrated:
- Antibacterial Activity : Triazole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentrations (MICs) in the range of against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are commonly used as antifungal agents. The compound may exhibit similar activity, potentially inhibiting fungal growth through interference with ergosterol biosynthesis .
Anticancer Potential
Recent studies suggest that triazole derivatives can also possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:
- Cell Viability Assays : Compounds similar to this triazole have shown reduced viability in various cancer cell lines, indicating potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been documented, with some derivatives demonstrating the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
The biological activity of triazole compounds is largely attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly those involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival .
- Receptor Binding : Some studies indicate that these compounds may bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of inflammatory responses .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to our compound:
- Antimicrobial Evaluation : A study assessed a series of triazole derivatives against various bacterial strains, revealing potent activity with MIC values lower than traditional antibiotics like vancomycin .
- Cancer Cell Line Studies : Research involving cell lines such as MCF-7 (breast cancer) showed that certain triazole derivatives led to significant reductions in cell proliferation, suggesting their potential as chemotherapeutic agents .
Data Summary
Q & A
Q. What are the optimal synthesis conditions for this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation, alkylation, and coupling. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization steps to avoid side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF) for thiol-alkylation and ethanol/water mixtures for cyclization .
- Catalysts : KOH or NaOH facilitates deprotonation and nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| Triazole formation | Ethanol/H₂O | 70–80 | NaOH | 60–75% |
| Thiol-alkylation | DMF | 60–70 | KOH | 70–85% |
| Final coupling | Acetonitrile | RT–40 | None | 65–80% |
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., furan C–H at δ 6.3–7.4 ppm, triazole protons at δ 8.1–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 479.5) .
Q. How does the compound’s stability under varying pH and light conditions influence experimental design?
- Methodological Answer :
- pH Sensitivity : Degrades rapidly at pH < 3 or > 10 due to hydrolysis of the acetamide or triazole moieties. Use buffered solutions (pH 6–8) for biological assays .
- Light Sensitivity : Photoisomerization occurs under UV light. Store in amber vials and conduct experiments under dim light .
- Thermal Stability : Stable up to 150°C; avoid prolonged heating above this threshold during synthesis .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this triazole derivative?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, EGFR). The triazole and pyridinyl groups show high affinity for hydrophobic active sites .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with anti-inflammatory activity using Gaussian or COSMO-RS .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability with targets like NF-κB .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Dose Optimization : In rat anti-exudative assays, doses of 10–50 mg/kg show efficacy, whereas in vitro IC₅₀ values (e.g., 5–20 µM) require pharmacokinetic adjustment for bioavailability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may explain discrepancies .
- Model Selection : Use LPS-induced inflammation models (in vivo) alongside RAW264.7 macrophages (in vitro) for cross-validation .
Q. What structural modifications enhance selectivity toward specific enzymes or receptors?
- Methodological Answer :
- Substituent Effects :
- Pyridinyl Position : Pyridin-3-yl (vs. pyridin-2-yl) improves kinase inhibition due to better π-π stacking .
- Methoxy Group : 3-Methoxyphenyl enhances COX-2 selectivity over COX-1 (10:1 ratio) .
- Functional Group Additions :
- Pyrrolidine Fusion : Modifies triazole ring geometry, increasing binding to GABAₐ receptors .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Site | Change | Biological Impact |
|---|---|---|
| Triazole substituent | Pyridin-3-yl → Chlorophenyl | Reduces off-target cytotoxicity |
| Acetamide side chain | Methoxy → Nitro | Enhances antimicrobial activity |
| Furan ring | Oxidation to lactone | Decreases metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
